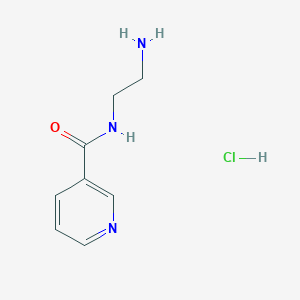
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C15H17BF2O6 and its molecular weight is 342.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Boric Acid Ester Intermediates
The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions, with their structures confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single crystals are analyzed using X-ray diffraction, providing insights into crystallographic and conformational characteristics. The molecular structures of these intermediates have been optimized and analyzed using density functional theory (DFT), demonstrating consistency with experimental data. The molecular electrostatic potential and frontier molecular orbitals have also been investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).
Carbon-11 Labeled Compounds
In the field of medicinal chemistry, specifically for imaging in Alzheimer's disease, carbon-11-labeled CK1 inhibitors have been synthesized from derivatives of 2,2-difluoro-1,3-benzodioxole. These radiotracers demonstrate high radiochemical yield and purity, showcasing the potential of such derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Advanced Material Synthesis
Conjugated Polymers
The compound has been incorporated into the synthesis of conjugated polymers for potential use in optoelectronic applications. These polymers, synthesized through palladium-catalyzed Suzuki coupling methods, exhibit significant luminescent properties, highlighting their utility in the development of new materials for electronic devices (Zhu et al., 2007).
Protein Detection and Quantification
A novel approach for protein detection and quantification utilizing the aggregation-induced fluorescence change of anionic water-soluble conjugated polymers, synthesized using the subject compound, has been developed. This method leverages the unique properties of the polymers for sensitive and selective protein sensing, demonstrating the compound's role in the advancement of biochemical analysis technologies (Yu et al., 2008).
Propriétés
Numéro CAS |
1150271-58-1 |
|---|---|
Nom du produit |
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
Formule moléculaire |
C15H17BF2O6 |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |
Clé InChI |
BHBFUACLZRMTSO-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
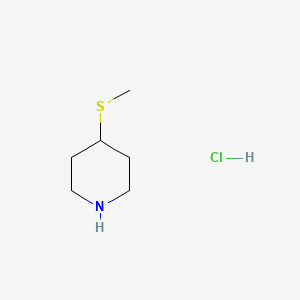
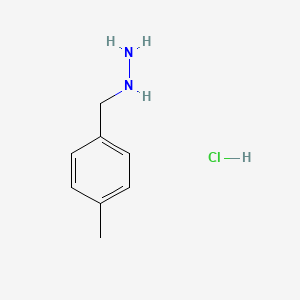
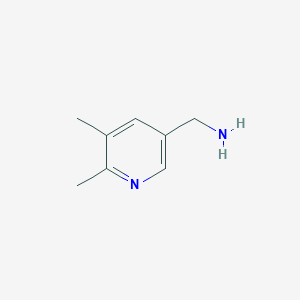
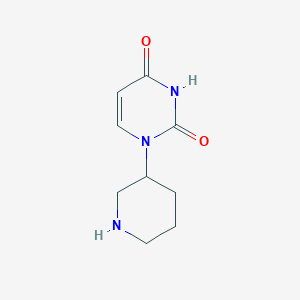
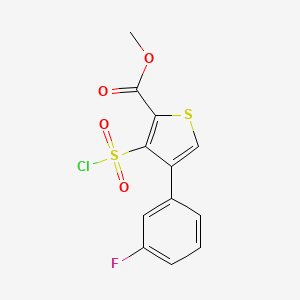
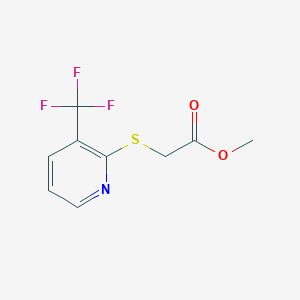
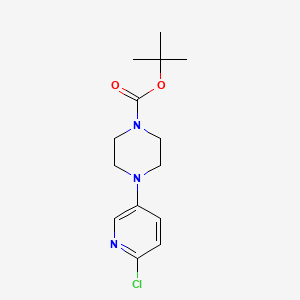
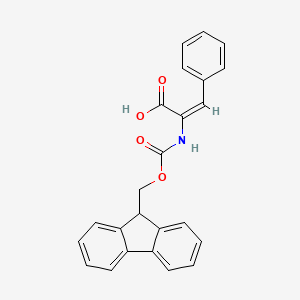
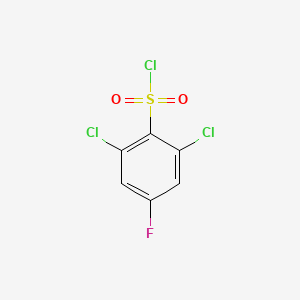
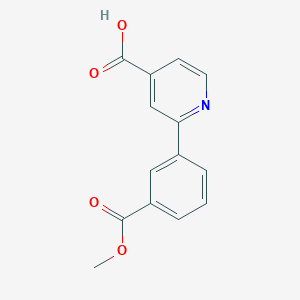
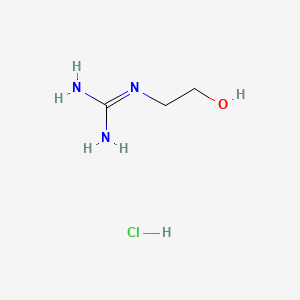
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
